![molecular formula C10H8O4S B1217421 1-Naphthol-4-sulfonic acid CAS No. 84-87-7](/img/structure/B1217421.png)
1-Naphthol-4-sulfonic acid
Overview
Description
1-Naphthol-4-sulfonic acid, also known as 4-Hydroxy-1-naphthalenesulfonic acid, is a compound with the molecular formula C10H8O4S . It has an average mass of 224.233 Da and a monoisotopic mass of 224.014328 Da . It is used as an intermediate of azo dyes to prepare dyes such as direct copper blue BR and 2R, direct violet RB, acid red B, and acid medium jujube red B .
Synthesis Analysis
The synthesis of 1-Naphthol-4-sulfonic acid involves heating 1-naphthol with concentrated sulfuric acid in the presence of a polymerization initiator . The reaction produces 1,4-dioxane, which is then converted to 1-naphthol-4-sulfonic acid by hydrolysis with deionized water and hydrochloric acid .Molecular Structure Analysis
The molecular structure of 1-Naphthol-4-sulfonic acid consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule is substituted at the 1-position with a hydroxyl group and at the 4-position with a sulfonic acid group .Chemical Reactions Analysis
1-Naphthol-4-sulfonic acid is used as an analytical reagent . It can undergo various chemical reactions due to the presence of the hydroxyl and sulfonic acid groups. For instance, it can participate in Bucherer reactions . Upon heating with dilute aqueous acid, it reverts to naphthalene .Physical And Chemical Properties Analysis
1-Naphthol-4-sulfonic acid is a white to yellow solid . It has a molecular weight of 224.24 . The storage temperature is between 2-8°C .Scientific Research Applications
Use in Colorimetric Detection
1-Naphthol-4-sulfonic acid has been used in the development of a colorimetric assay for the rapid and sensitive detection of Cd2+. The presence of Cd2+ induces the aggregation of 1-amino-2-naphthol-4-sulfonic acid functionalized silver nanoparticles (ANS-AgNPs) through cooperative metal–ligand interaction .
Use in Separation Techniques
4-Amino-3-hydroxy-1-naphthalenesulfonic acid, a derivative of 1-Naphthol-4-sulfonic acid, has been used to study the separation of aromatic sulfonated compounds using Ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques .
Use in Organic Synthesis
1,2-Naphthoquinone-4-sulfonic acid, another derivative of 1-Naphthol-4-sulfonic acid, has been used in organic synthesis. In addition to the sulfonic acid substitution reaction of position C4 of β-NQS, quinone can be involved in a redox process and, therefore, can be used as an electrode in electrochemical processes .
Use in the Synthesis of Various Compounds
1-Naphthol-4-sulfonic acid is used in the synthesis of various compounds, including 1-Diazo-2-naphthol-4-sulfonic acid, 4-Aminonaphthalene-1-sulfonic acid, 7-ANILINO-1-NAPHTHOL-3-SULFONIC ACID, TOLUENE-4-SULFONIC ACID ADAMANTAN-1-YLMETHYL ESTER, and many others .
Use in Environmental Monitoring
The colorimetric detection method mentioned earlier can be used for environmental monitoring. The method has been applied for determining Cd2+ in milk powder, serum, and lake water with satisfactory results .
Use in Health and Safety Monitoring
The same colorimetric detection method can also be used in health and safety monitoring, as it allows for the detection of Cd2+ in biological samples such as serum .
Safety And Hazards
Future Directions
The global 1-Naphthol-4-Sulfonic Acid market is expected to reach a significant value by 2028, with a notable compound annual growth rate from 2023 to 2028 . This suggests that 1-Naphthol-4-sulfonic acid will continue to be an important compound in various industries, particularly in the production of dyes .
properties
IUPAC Name |
4-hydroxynaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWQOFDAUWCQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37860-62-1 (potassium salt), 6099-57-6 (hydrochloride salt) | |
Record name | 1-Naphthol-4-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2058910 | |
Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthol-4-sulfonic acid | |
CAS RN |
84-87-7 | |
Record name | 1-Naphthol-4-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthol-4-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NAPHTHOL-4-SULFONIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxynaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-1-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W41U3C9YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-Naphthol-4-sulfonic acid acts as a chelating agent, forming stable complexes with various metal ions. This interaction primarily involves the hydroxyl and sulfonic acid groups, which act as electron donors to the metal center. [, , , , ]. The stability of these complexes varies depending on the metal ion and solution conditions [].
A: The formation of metal complexes with 1-Naphthol-4-sulfonic acid often leads to distinct spectral changes, enabling their use in analytical techniques like spectrophotometry for metal detection and quantification. [, , , , , , , , , ]. These complexes can also exhibit altered solubility, enabling preconcentration and separation of metals from complex matrices. [, , , , , , ].
ANone: The molecular formula of 1-Naphthol-4-sulfonic acid is C10H8O4S, and its molecular weight is 224.22 g/mol.
A: UV-visible spectroscopy is commonly used to characterize 1-Naphthol-4-sulfonic acid and its metal complexes. The absorption spectra often show characteristic peaks corresponding to specific electronic transitions within the molecule. Researchers have employed second-derivative spectrophotometry for enhanced sensitivity in detecting these complexes [, ]. Additionally, infrared spectroscopy has been utilized to analyze the reduction products of monoazo dyes derived from 1-Naphthol-4-sulfonic acid [].
A: 1-Naphthol-4-sulfonic acid has demonstrated compatibility with various materials used in analytical chemistry. This includes silica gel for solid-phase extraction [, ], microcrystalline naphthalene for solid-liquid extraction [, , , , ], and benzophenone as a solid support for preconcentration [, ]. It's also used in conjunction with tetradecyldimethylbenzylammonium chloride (TDBA) to form ion pairs for improved extraction efficiency [, , , , , , , , ].
ANone: While specific stability data for 1-Naphthol-4-sulfonic acid under various conditions is limited in the provided abstracts, its use in diverse analytical methods suggests reasonable stability across a range of pH values and temperatures.
A: While not a primary focus of the provided research, one study highlighted the use of 1-Naphthol-4-sulfonic acid as a redox catalyst in the desulfurization of coal gas [].
A: Yes, the electronic spectra of substituted 2-(phenylazo)-1-naphthol-4-sulfonic acid derivatives have been studied using SCF-CI-MO calculations to understand the impact of substituents on absorption properties and tautomerism [].
A: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring of 2-(phenylazo)-1-naphthol-4-sulfonic acid derivatives influences their electronic spectra. Electron-donating groups generally lead to bathochromic shifts (red-shifts), while electron-withdrawing groups cause hypsochromic shifts (blue-shifts) in the absorption bands []. These shifts are attributed to changes in electron density and the relative stability of azo and hydrazone tautomers.
ANone: The provided research primarily focuses on analytical and chemical properties. Information regarding SHE (Safety, Health, and Environment) regulations and compliance requires consultation with relevant safety data sheets and regulatory guidelines.
ANone: The provided research primarily focuses on the analytical applications of 1-Naphthol-4-sulfonic acid, particularly in metal determination. Therefore, information regarding pharmacological aspects like PK/PD, efficacy, resistance, toxicity, drug delivery, biomarkers, and related topics is outside the scope of this Q&A.
ANone: Several analytical techniques are used in conjunction with 1-Naphthol-4-sulfonic acid, including:
- Spectrophotometry: This method utilizes the characteristic absorbance of metal-1-Naphthol-4-sulfonic acid complexes to quantify metal concentrations [, , , , , , , , , , ].
- Atomic Absorption Spectrometry (AAS): This technique, often combined with preconcentration methods utilizing 1-Naphthol-4-sulfonic acid, provides sensitive and selective detection of metal ions in various matrices [, , ].
- High-Performance Liquid Chromatography (HPLC): When coupled with UV detection, HPLC allows for the separation and quantification of 1-Naphthol-4-sulfonic acid complexes [].
- Thin-Layer Chromatography (TLC): TLC has been used to analyze the reduction products of monoazo dyes derived from 1-Naphthol-4-sulfonic acid [].
ANone: The provided research focuses on analytical applications, offering limited information on the environmental impact and degradation pathways of 1-Naphthol-4-sulfonic acid. Further research is needed to assess its environmental fate and potential risks.
A: Researchers typically validate analytical methods involving 1-Naphthol-4-sulfonic acid by assessing parameters such as linearity, sensitivity, detection limit, precision (repeatability and reproducibility), accuracy (recovery studies), and selectivity (interference studies) [, , , , ].
ANone: While the provided research doesn't explicitly detail quality control and assurance measures, researchers typically follow established laboratory practices and guidelines for reagent handling, storage, and analytical procedures to ensure the reliability and reproducibility of their results.
A: Yes, other chelating agents like ammonium 1, 4-naphthoquinone-2-sulfonate [], 1-phenyl-3-methyl-4-benzoylpyrazol-5-one (PMBP) [], 8-hydroxyquinoline (HQ) [], and ammonium pyrrolidinedithiocarbamate (APDC) [] are sometimes used in similar applications, particularly in metal ion preconcentration and extraction. The choice of the most appropriate chelating agent depends on factors such as the target metal ion, sample matrix, and analytical technique.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.